molecular formula C11H15NO2 B13087542 Methyl 2-(3,5-dimethylpyridin-2-yl)propanoate

Methyl 2-(3,5-dimethylpyridin-2-yl)propanoate

Cat. No.: B13087542
M. Wt: 193.24 g/mol
InChI Key: YPBCRXPPNYBOER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3,5-dimethylpyridin-2-yl)propanoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of pyridine, characterized by the presence of a methyl ester group attached to a propanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3,5-dimethylpyridin-2-yl)propanoate typically involves the esterification of 3,5-dimethylpyridine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3,5-dimethylpyridin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of 3,5-dimethylpyridine-2-carboxylic acid.

    Reduction: Formation of 2-(3,5-dimethylpyridin-2-yl)propanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3,5-dimethylpyridin-2-yl)propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-dimethylpyridin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to alterations in cellular processes. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • Methyl 3-(pyridin-2-ylamino)propanoate
  • Methyl 2-(3,5-dimethylpyridin-2-yl)acetate
  • Ethyl 2-(3,5-dimethylpyridin-2-yl)propanoate

Comparison: Methyl 2-(3,5-dimethylpyridin-2-yl)propanoate is unique due to its specific ester group and propanoate chain, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 2-(3,5-dimethylpyridin-2-yl)propanoate

InChI

InChI=1S/C11H15NO2/c1-7-5-8(2)10(12-6-7)9(3)11(13)14-4/h5-6,9H,1-4H3

InChI Key

YPBCRXPPNYBOER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C(C)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.